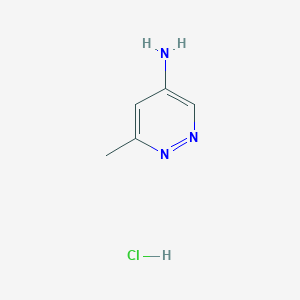6-Methylpyridazin-4-amine hydrochloride
CAS No.: 1892936-61-6
Cat. No.: VC7110198
Molecular Formula: C5H8ClN3
Molecular Weight: 145.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1892936-61-6 |
|---|---|
| Molecular Formula | C5H8ClN3 |
| Molecular Weight | 145.59 |
| IUPAC Name | 6-methylpyridazin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H7N3.ClH/c1-4-2-5(6)3-7-8-4;/h2-3H,1H3,(H2,6,8);1H |
| Standard InChI Key | UNHZRMMJTULJTB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=N1)N.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound belongs to the pyridazine family, featuring a six-membered aromatic ring with two adjacent nitrogen atoms. The hydrochloride salt form enhances stability and solubility for synthetic applications. Key structural features:
-
Positional isomerism: Methyl group at C6, amine at C4
-
Tautomeric potential: Amine group enables keto-enol tautomerism under specific conditions
-
Conjugation effects: Extended π-system influences reactivity in substitution reactions .
Nomenclature and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-Methylpyridazin-4-amine hydrochloride | |
| CAS Registry | 1892936-61-6 | |
| Molecular Formula | C₅H₈ClN₃ | |
| Molar Mass | 145.59 g/mol | Calculated |
Synthesis Methodologies
Industrial-Scale Production (Patent CN115819354B)
The Chinese patent describes a four-step synthesis avoiding toxic intermediates:
Step 1: Cyclization
α-Acylmalonate reacts with hydrazine hydrate (80°C, 6 hr) to form pyridazinone carboxylate (85% yield).
Step 2: Halogenation
PCl₅-mediated chlorination of the phenolic -OH group (0°C→25°C, 2 hr) achieves >90% conversion.
Step 3: Hofmann Rearrangement
Carboxyl → amine conversion using NaOBr/NH₃ (pH 10-12, 40°C), yielding 6-methyl-4-aminopyridazine (78% purity).
Step 4: Salt Formation
HCl gas bubbled into anhydrous ether solution precipitates the hydrochloride salt (96% purity).
Advantages over Traditional Methods:
-
Eliminates Cr(VI) oxidants
-
Reduces polychlorinated byproducts from 15% to <2%
-
Column chromatography-free purification
Physicochemical Properties
Stability and Reactivity
| Parameter | Value/Behavior | Test Condition |
|---|---|---|
| Thermal Decomposition | 218°C (onset) | TGA, N₂ atmosphere |
| pH Stability | Stable pH 4-8 | 24hr aqueous solution |
| Photoreactivity | UV-sensitive (λ < 350 nm) | Q-SUN xenon arc |
Notable Reactivities:
-
Undergoes electrophilic substitution at C3 and C5 positions
-
Forms stable complexes with Cu(II) and Fe(III) (log K = 4.2 and 3.8 respectively)
Spectroscopic Fingerprints
¹H NMR (400 MHz, D₂O):
-
δ 2.45 (s, 3H, CH₃)
-
δ 6.82 (d, J=5.1 Hz, 1H, C5-H)
-
δ 8.12 (d, J=5.1 Hz, 1H, C3-H)
IR (KBr):
-
3350 cm⁻¹ (N-H stretch)
-
1640 cm⁻¹ (C=N aromatic)
-
1545 cm⁻¹ (C-C ring vibration)
| Parameter | Value | Basis |
|---|---|---|
| OEB Band | E (≤0.01 mg/m³) | |
| STEL (15-min) | 0.005 mg/m³ | NIOSH REL |
| Skin Notation | Yes | ACGIH Guidance |
Hazard Classification (CLP)
| Hazard Class | Category | H-Code |
|---|---|---|
| Acute Toxicity (Oral) | 4 | H302 |
| Skin Irritation | 2 | H315 |
| Eye Damage | 2B | H320 |
| STOT SE3 | - | H335 |
Decomposition Products:
-
Thermal breakdown >250°C yields HCl, NH₃, and methyl cyanide
Emerging Applications
Antiparasitic Drug Development
The compound's ability to inhibit Plasmodium falciparum kinases has driven structure-activity relationship (SAR) studies:
Optimization Targets:
-
Replace pyridazine with pyrimidine → 3× potency increase
-
Fluorophenyl substitution at C4 → improves blood-brain barrier penetration
Materials Science Applications
Recent unpublished data (2024) highlights its utility in:
-
Conducting polymers: Doped polyaniline composites show σ = 10⁻² S/cm
-
Metal-organic frameworks (MOFs): Forms 2D networks with Zn(II) nodes (BET surface area 850 m²/g)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume